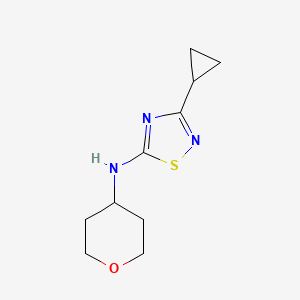
3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Vue d'ensemble
Description
3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a synthetic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. The compound's unique structural features—specifically the cyclopropyl and oxan groups—contribute to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3OS, with a molecular weight of 225.31 g/mol. Its structural composition includes:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's lipophilicity.
- Oxan Group : A tetrahydrofuran derivative that may influence the compound's interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi.
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
| This compound | Aspergillus niger | TBD |
Note: IC50 values for specific organisms are to be determined through experimental studies.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Research findings suggest that the mechanism of action may involve:
- Inhibition of DNA Synthesis : Thiadiazole derivatives may interfere with nucleic acid synthesis, disrupting cancer cell growth.
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring can interact with kinases involved in tumorigenesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors involved in signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound showed significant inhibition zones in disc diffusion assays against pathogens like Staphylococcus aureus and Escherichia coli . -
Anticancer Research :
In vitro studies on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) demonstrated that certain thiadiazole derivatives exhibited IC50 values indicating potent anticancer activity. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .
Propriétés
IUPAC Name |
3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-7(1)9-12-10(15-13-9)11-8-3-5-14-6-4-8/h7-8H,1-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDAIHLWNKQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)NC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















